Cas no 1314675-58-5 (1-(3-ethynylphenyl)cyclobutan-1-amine)

1-(3-Ethynylphenyl)cyclobutan-1-amine is a specialized organic compound featuring a cyclobutane ring substituted with an amine group and an ethynylphenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The ethynyl group enables click chemistry applications, facilitating efficient coupling reactions, while the cyclobutane ring contributes to conformational rigidity, enhancing molecular stability. The amine functionality allows for further derivatization, broadening its utility in drug discovery and material science. Its well-defined structure and versatile reactivity make it a useful intermediate for researchers exploring novel synthetic pathways and functionalized architectures.
1-(3-ethynylphenyl)cyclobutan-1-amine structure
1314675-58-5 structure
Product Name:1-(3-ethynylphenyl)cyclobutan-1-amine
CAS No:1314675-58-5
MF:C12H13N
MW:171.238322973251
CID:6400420
PubChem ID:129920488
Update Time:2025-08-03

1-(3-ethynylphenyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethynylphenyl)cyclobutan-1-amine
    • Cyclobutanamine, 1-(3-ethynylphenyl)-
    • 1-(3-Ethynylphenyl)cyclobutanamine
    • 1314675-58-5
    • EN300-1858660
    • Inchi: 1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2
    • InChI Key: BLCDLPISTUAFNJ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C#C)=C2)(N)CCC1

Computed Properties

  • Exact Mass: 171.104799419g/mol
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Predicted)
  • Boiling Point: 287.3±33.0 °C(Predicted)
  • pka: 9.42±0.20(Predicted)

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Additional information on 1-(3-ethynylphenyl)cyclobutan-1-amine

1-(3-Ethynylphenyl)cyclobutan-1-amine: A Comprehensive Overview

1-(3-Ethynylphenyl)cyclobutan-1-amine (CAS No. 1314675-58-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure combining a cyclobutane ring with an ethynylphenyl group, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further elucidated its behavior, making it a subject of interest for researchers worldwide.

The molecular structure of 1-(3-Ethynylphenyl)cyclobutan-1-amine is defined by a cyclobutane ring fused to an amine group, with a phenylethyne substituent at the 3-position. This configuration imparts the molecule with distinct electronic and steric properties, which are crucial for its functional applications. The compound's ability to engage in various non-covalent interactions, such as π–π stacking and hydrogen bonding, has been extensively studied using computational tools like density functional theory (DFT). These studies have revealed its potential as a building block for supramolecular assemblies and advanced materials.

Recent research has highlighted the role of 1-(3-Ethynylphenyl)cyclobutan-1-amine in drug discovery. Its structural flexibility allows it to serve as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated its ability to modulate key enzymes involved in cellular signaling pathways. Additionally, its ethynyl group provides opportunities for click chemistry reactions, enabling the construction of complex molecular architectures with precision.

In the realm of materials science, 1-(3-Ethynylphenyl)cyclobutan-1-amine has shown promise as a precursor for organic semiconductors and stimuli-responsive polymers. Its cyclobutane ring contributes to mechanical strength, while the ethynylphenyl group enhances electronic conductivity. Research conducted at leading institutions has explored its integration into polymer networks, resulting in materials with tunable mechanical and electronic properties. These findings were recently featured in *Advanced Materials*, underscoring the compound's potential in next-generation electronics.

The synthesis of 1-(3-Ethynylphenyl)cyclobutan-1-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyclobutane ring via thermal cyclization or transition-metal-catalyzed reactions, followed by functionalization with the ethynylphenyl group. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making the compound more accessible for large-scale applications.

From an environmental perspective, 1-(3-Ethynylphenyl)cyclobutan-1-amine exhibits moderate stability under standard conditions, with degradation pathways influenced by factors such as pH and temperature. Studies on its environmental fate suggest that it undergoes slow hydrolysis in aqueous environments, raising considerations for its safe handling and disposal. Regulatory agencies have emphasized adherence to best practices to minimize ecological impact during its production and use.

In conclusion, 1-(3-Ethynylphenyl)cyclobutan-1-amine (CAS No. 1314675-58-5) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a valuable tool across diverse scientific disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing both medicinal chemistry and materials science.

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